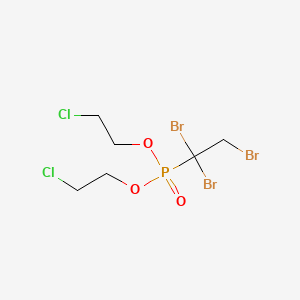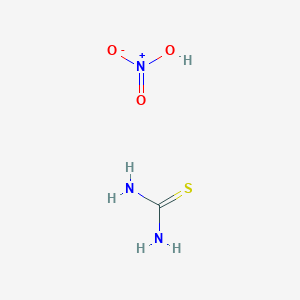
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester is a chemical compound with the molecular formula C9H13NO5. It is also known as ethyl pyroglutamate. This compound is a derivative of pyroglutamic acid and is characterized by the presence of a pyrrolidine ring with two carboxylic acid groups and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the diethyl ester derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone-5-carboxylic acid:
DL-5-Oxo-2-pyrrolidinecarboxylic acid: Another related compound with similar structural features.
Uniqueness
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
57944-95-3 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
diethyl 5-oxopyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(11-8(6)12)10(14)16-4-2/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
BKBIQKUREZXKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NC1=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


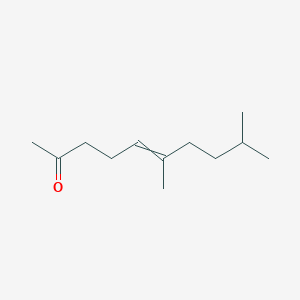
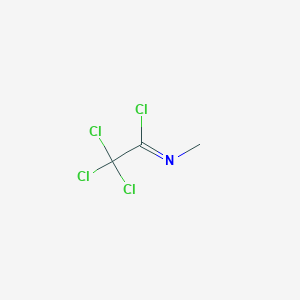
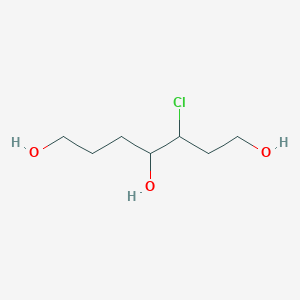
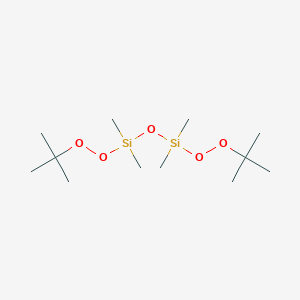
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
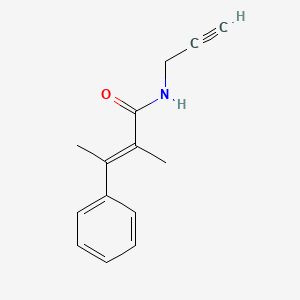
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
